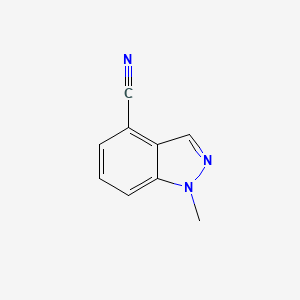

1-Methyl-1H-indazole-4-carbonitrile

Description

Significance of Indazole Scaffolds in Organic Chemistry and Research

Indazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structural motif, known as the indazole scaffold, is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and broad range of biological activities. nih.govnih.govbenthamdirect.comresearchgate.net While naturally occurring indazole derivatives are rare, synthetic analogues have garnered significant attention from researchers. nih.gov The indazole core can be readily functionalized at various positions, allowing for the creation of diverse libraries of compounds with tailored properties. pnrjournal.com

The significance of the indazole scaffold is underscored by its presence in numerous commercially available drugs and compounds under clinical investigation. nih.govbenthamdirect.com These derivatives have shown promise in a multitude of therapeutic areas, exhibiting anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. nih.govontosight.aitandfonline.com The ability of the indazole ring system to interact with various biological targets has made it a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are able to bind to multiple protein targets. nih.govresearchgate.net

The synthesis of indazole derivatives is a dynamic area of research, with numerous methods being developed to construct these heterocyclic systems. benthamdirect.com These synthetic strategies often employ transition metal catalysis, acid/base catalysis, or green chemistry approaches to achieve efficient and selective formation of the desired products. benthamdirect.com The ongoing development of novel synthetic routes continues to expand the chemical space accessible to researchers, facilitating the discovery of new indazole-based compounds with enhanced activities.

Overview of 1-Methyl-1H-indazole-4-carbonitrile within the Context of Indazole Derivatives

This compound is a specific derivative of the indazole family that has attracted interest in chemical research. Its structure features a methyl group at the N1 position of the indazole ring and a nitrile group at the C4 position. The methylation at the N1 position is a common strategy in medicinal chemistry to block metabolic pathways and enhance the stability of the compound.

The nitrile group at the C4 position is an important functional group that can participate in a variety of chemical transformations. It is an electron-withdrawing group, which influences the electronic properties of the indazole ring system. This functional handle allows for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN1N=CC2=C1C=CC=C2C#N |

The synthesis of this compound can be achieved through various synthetic routes, often involving the N-methylation of a pre-existing indazole-4-carbonitrile scaffold. The precise control of reaction conditions is crucial to ensure selective methylation at the desired nitrogen atom of the indazole ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKQSDIWPIYBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292779 | |

| Record name | 1-Methyl-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-43-9 | |

| Record name | 1-Methyl-1H-indazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Functionalization of 1 Methyl 1h Indazole 4 Carbonitrile

Reactivity of the Carbonitrile Functional Group

The carbonitrile (CN) group at the C4 position of 1-methyl-1H-indazole-4-carbonitrile is a versatile functional handle that can undergo a variety of chemical transformations. Its electron-withdrawing nature also influences the reactivity of the indazole ring. vulcanchem.com

Key reactions of the nitrile group include hydrolysis, reduction, and cycloaddition reactions. Hydrolysis of nitriles, typically under acidic or basic conditions, proceeds through an amide intermediate to yield a carboxylic acid. chemistrysteps.comlibretexts.orgchemguide.co.uk For instance, heating a nitrile with a dilute acid like hydrochloric acid results in the formation of the corresponding carboxylic acid. libretexts.org Similarly, alkaline hydrolysis with a reagent such as sodium hydroxide (B78521) initially produces a carboxylate salt, which can then be acidified to yield the free carboxylic acid. chemguide.co.uk

Reduction of the nitrile group offers a pathway to primary amines. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), which reduces the carbon-nitrogen triple bond to a primary amine, such as in the conversion of ethanenitrile to ethylamine. chemguide.co.ukwikipedia.org Other reducing agents like diisopropylaminoborane (B2863991) have also been shown to be effective for the reduction of a wide range of nitriles to primary amines. organic-chemistry.org

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity allows for the synthesis of various derivatives. For example, the synthesis of 1H-indazole-4-carboxamide derivatives has been reported, highlighting the transformation of the nitrile into an amide. researchgate.netnih.govresearchgate.net

| Reaction Type | Reagents and Conditions | Product | Reference |

| Acid Hydrolysis | Dilute HCl, heat | 1-Methyl-1H-indazole-4-carboxylic acid | libretexts.org |

| Alkaline Hydrolysis | NaOH (aq), heat, then H₃O⁺ | 1-Methyl-1H-indazole-4-carboxylic acid | chemguide.co.uk |

| Reduction to Amine | 1. LiAlH₄, Et₂O; 2. H₂O | (1-Methyl-1H-indazol-4-yl)methanamine | chemguide.co.uk |

| Amide Formation | Fe, NH₄Cl, ethanol, 80 °C | 1-Methyl-1H-indazole-4-carboxamide | researchgate.net |

C-H Functionalization Strategies on the Indazole Ring System

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. For this compound, several C-H functionalization approaches have been developed, targeting both the pyrazole (B372694) and the benzene (B151609) portions of the bicyclic system.

Directed C-3 Functionalization (e.g., Arylation, Alkylation)

The C-3 position of the indazole ring is a common site for functionalization. Palladium-catalyzed direct C-3 arylation of 1-methylindazole (B79620) has been achieved using various (hetero)aryl bromides. researchgate.net The choice of ligand and reaction conditions can be crucial for achieving high yields and selectivity. For instance, a practical palladium(II)/phenanthroline catalyst system has been reported for the direct C-3 arylation of indazoles with aryl iodides or bromides, without the need for silver additives. rsc.org The use of specific solvents like toluene, chlorobenzene, or trifluoromethylbenzene was found to be important for both reactivity and selectivity. rsc.org

In a study on the switchable C-H arylation of 1-methyl-4-nitro-1H-indazole, a close analog to the title compound, a phosphine (B1218219) ligand in water was found to direct the arylation to the C-3 position. researchgate.net This highlights the potential for ligand and solvent control in directing the regioselectivity of C-H functionalization.

| Reaction | Catalyst/Reagents | Key Features | Reference |

| C-3 Arylation | Pd(OAc)₂, PPh₃, on water | Direct arylation of 1H-indazole at the C-3 position. | researchgate.net |

| C-3 Arylation | Pd(II)/Phenanthroline | Practical for arylation with ArI or ArBr without Ag additives. | rsc.org |

| C-3 Arylation | Pd(OAc)₂, phosphine ligand, H₂O | Directed arylation at the C-3 position of 1-methyl-4-nitro-1H-indazole. | researchgate.net |

Remote C-H Functionalization on the Benzene Ring

Functionalization of the benzene ring of the indazole system at positions remote from the directing group presents a significant synthetic challenge. However, strategies for remote C-H activation have been developed. For instance, a recyclable template has been used to direct the olefination and acetoxylation of distal meta-C-H bonds in anilines and benzylic amines, demonstrating the feasibility of such transformations. nih.gov

In the context of the indazole ring, the C-7 position has been a target for remote functionalization. A palladium-catalyzed direct C-7 arylation of 1-methyl-4-nitro-1H-indazole was achieved using a bidentate ligand in DMA. researchgate.net This regioselectivity is influenced by the presence of the electron-withdrawing nitro group at the C-4 position, which directs the functionalization to the C-7 position. This suggests that the C-4 carbonitrile group in this compound could similarly direct remote C-H functionalization to the C-7 position.

| Reaction | Catalyst/Reagents | Key Features | Reference |

| C-7 Arylation | Pd(OAc)₂, bidentate ligand, DMA | Directed arylation at the C-7 position of 1-methyl-4-nitro-1H-indazole. | researchgate.net |

| Remote meta-C-H Olefination | Recyclable template, Pd catalyst | Template-directed olefination of distal meta-C-H bonds. | nih.gov |

N-Functionalization and Derivatization Patterns

The nitrogen atoms of the indazole ring are nucleophilic and can be readily functionalized through alkylation and arylation reactions. The regioselectivity of these reactions, leading to either N-1 or N-2 substituted products, is a key consideration and can often be controlled by the choice of reagents and reaction conditions. nih.govnih.govbeilstein-journals.orgrsc.org

N-alkylation of indazoles can be achieved using various alkylating agents such as alkyl halides or tosylates in the presence of a base. nih.govbeilstein-journals.org The regioselectivity can be influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions. For example, the use of sodium hydride in THF has been shown to favor N-1 alkylation for a range of substituted indazoles. d-nb.info Conversely, Mitsunobu conditions have been reported to favor the formation of the N-2 regioisomer. nih.govbeilstein-journals.org An efficient method for the selective N-1 alkylation of indazoles using α-halo esters, lactones, ketones, amides, and bromoacetonitrile (B46782) has also been described. nih.gov

N-arylation of indazoles is typically achieved through copper- or palladium-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation using a diamine ligand has been shown to be effective for a range of nitrogen heterocycles, including indazoles. acs.org These reactions can tolerate a variety of functional groups on both the aryl halide and the heterocycle. acs.org Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides another route to N-substituted indazoles. nih.gov

| Functionalization | Reagents/Catalyst | Regioselectivity | Reference |

| N-Alkylation | Alkyl halide/tosylate, Base (e.g., NaH, Cs₂CO₃) | Often favors N-1, but can be condition-dependent. | nih.govbeilstein-journals.org |

| N-Alkylation | Mitsunobu reaction (DEAD, PPh₃, alcohol) | Tends to favor N-2. | nih.govbeilstein-journals.org |

| N-Arylation | CuI, diamine ligand, Base | Good for a range of aryl halides. | acs.org |

| Intramolecular N-Arylation | CuI, KOH, 1,10-phenanthroline | From ortho-chlorinated arylhydrazones. | nih.gov |

Cross-Coupling Reactions Involving Substituted Indazole Carbonitriles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and have been applied to the functionalization of indazole derivatives.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. This reaction has been used to introduce aryl and heteroaryl groups at various positions of the indazole ring. For example, the Suzuki coupling of 5-bromo-1H-indazol-3-amine with substituted boronic acid esters has been reported as a key step in the synthesis of bioactive indazole derivatives. nih.gov

The Heck reaction, which couples an alkene with an aryl or vinyl halide, has also been utilized for the functionalization of indazoles. While not as extensively documented for this compound itself, the principles of the Heck reaction are broadly applicable to substituted heterocycles.

| Cross-Coupling Reaction | Typical Substrates | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Halo-indazole, Boronic acid/ester | Pd catalyst (e.g., PdCl₂(dppf)₂), Base | C-C (Aryl-Aryl) | nih.gov |

| Heck | Halo-indazole, Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) | General Principle |

Radical Pathways in Indazole Functionalization

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds, often providing complementary reactivity to traditional ionic methods. While specific examples for this compound are not abundant in the reviewed literature, the functionalization of related heterocycles via radical pathways suggests potential applications. rsc.org

For instance, the C-H amination of 1-methyl-1H-indazole has been reported to occur at the 5-position through a dearomative (3+2) cycloaddition followed by rearomatization, which can involve radical intermediates. acs.org This indicates that the benzene ring of the indazole system is susceptible to radical attack. The functionalization of imidazo[1,2-a]pyridines via radical reactions has also been extensively reviewed, showcasing a variety of transformations that could potentially be adapted to the indazole scaffold. rsc.org The generation of radicals from various precursors and their subsequent addition to the heterocyclic core can lead to a diverse range of functionalized products.

Structural Characterization and Elucidation Studies of 1 Methyl 1h Indazole 4 Carbonitrile

X-ray Crystallography of 1-Methyl-1H-indazole-4-carbonitrile Derivatives

X-ray crystallography studies on derivatives of 1-Methyl-1H-indazole provide critical data on the molecule's solid-state structure. Although a crystal structure for the specific title compound is not detailed in the reviewed literature, analysis of closely related analogues, such as 1-Methyl-1H-indazole-3-carboxylic acid and Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, offers a strong predictive model for its structural characteristics. nih.govresearchgate.net

The molecular geometry of 1-substituted-1H-indazole derivatives has been precisely determined through single-crystal X-ray diffraction. In the case of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, the indazole ring system is observed to be nearly planar. nih.gov This planarity extends to the ester moiety at the 3-position, indicating a degree of conjugation with the aromatic system. This is further supported by the C3—C(ester) bond distance of 1.4790 (14) Å. nih.gov

Similarly, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid shows a largely planar indazole core. researchgate.net The study of (1H-indazol-1-yl)methanol derivatives reveals that the conformation of substituents attached to the N1 nitrogen is a key structural feature, with specific torsion angles defining their orientation relative to the indazole ring. For instance, the N2–N1–C–O torsion angles in these derivatives are found to be in the range of 75.4° to 86.4°. nih.gov

Below is a table summarizing selected geometric parameters from a related indazole derivative, providing insight into the expected values for the 1-Methyl-1H-indazole framework.

Table 1: Selected Bond Lengths and Angles for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

| Parameter | Value (Å or °) |

|---|---|

| C3—C14 (ester) Bond Length | 1.4790 (14) Å |

| C6-N1-C8 Bond Angle | 110.90 (8)° |

Data sourced from the crystallographic study of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. nih.gov

The packing of indazole derivatives in the crystalline state is directed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. chemrxiv.org In the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid, molecules form inversion dimers through classic O—H···O hydrogen bonds between the carboxylic acid groups. researchgate.net A C—H···O interaction is also observed, further stabilizing the crystal packing. researchgate.net

Table 2: Intermolecular Interactions in 1-Substituted-1H-Indazole Derivatives

| Derivative | Interaction Type | Description |

|---|---|---|

| 1-Methyl-1H-indazole-3-carboxylic acid | O—H···O Hydrogen Bond | Forms inversion dimers between carboxylic acid groups. researchgate.net |

| 1-Methyl-1H-indazole-3-carboxylic acid | C—H···O Interaction | Contributes to the stability of the crystal lattice. researchgate.net |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | C—H···N Interaction | Links adjacent molecules into dimers. nih.gov |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | C—H···O Interaction | Links adjacent molecules into dimers. nih.gov |

Conformational Analysis of the Indazole Nucleus

The indazole nucleus is a bicyclic aromatic system composed of a fused benzene (B151609) and pyrazole (B372694) ring. nih.gov It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form and is typically the predominant isomer found in solution and the solid state. nih.govnih.gov Consequently, its derivatives are often more stable than the corresponding 2H-isomers. nih.gov

Theoretical and Computational Investigations of 1 Methyl 1h Indazole 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of pharmaceutical interest like indazole derivatives. nih.govdergipark.org.tr

Geometry Optimization and Electronic Structure Determination

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 1-Methyl-1H-indazole-4-carbonitrile, DFT calculations, often using a basis set like B3LYP/6-311+, are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. nih.gov These calculations confirm the planarity of the indazole ring system, a characteristic feature of such aromatic heterocycles. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). ossila.comwikipedia.org Their energies and spatial distributions are critical in understanding a molecule's chemical reactivity and electronic properties. ossila.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For indazole derivatives, DFT calculations are used to compute the energies of these orbitals. nih.govdergipark.org.tr This information is crucial for predicting how this compound will interact with other molecules and its potential role in chemical reactions. wikipedia.org

Table 1: Frontier Molecular Orbital Data for a Representative Indazole Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The values in this table are illustrative for a generic indazole derivative and would need to be specifically calculated for this compound.

Prediction of Reactivity Sites via Fukui Indices and Electrostatic Potential Maps

To pinpoint the most reactive sites within this compound, computational chemists utilize tools like Fukui indices and Molecular Electrostatic Potential (MEP) maps.

Fukui indices , derived from the change in electron density upon the addition or removal of an electron, are used to identify the atoms most susceptible to nucleophilic, electrophilic, and radical attack. nih.gov This analysis helps in predicting the regioselectivity of chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov Different colors on the map indicate regions of varying electrostatic potential. Red areas, representing negative potential, are susceptible to electrophilic attack, while blue areas, indicating positive potential, are prone to nucleophilic attack. nih.gov Green regions signify neutral potential. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the nitrile group, highlighting them as potential sites for electrophilic interaction.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. researchgate.net For the synthesis of indazole derivatives, DFT calculations can be used to model the entire reaction coordinate, identifying transition states and intermediates. nih.gov This allows for the determination of activation energies and the proposal of the most likely reaction pathway. nih.gov For instance, in the synthesis of N-substituted indazoles, DFT calculations have been used to explain the observed regioselectivity, suggesting that chelation or other non-covalent interactions can favor the formation of one isomer over another. nih.gov While specific studies on this compound's synthesis mechanism are not widely available, the principles of using computational modeling to elucidate reaction pathways for similar indazole systems are well-established. researchgate.net

Studies on Tautomeric Equilibria in Indazole Systems

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers is influenced by the substituents on the indazole ring and the surrounding environment (e.g., solvent). nih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H form. researchgate.net

Computational methods are employed to calculate the relative energies of these tautomers, providing insights into their equilibrium distribution. nih.govnih.gov For this compound, the methyl group at the N1 position locks the molecule in the 1H-tautomeric form. However, studies on related unsubstituted or differently substituted indazoles are crucial for understanding the fundamental principles of tautomerism in this heterocyclic system. These studies often show that while one tautomer may be more stable in the gas phase, the presence of a polar solvent can shift the equilibrium due to differences in the dipole moments of the tautomers. nih.gov

Advanced Applications of 1 Methyl 1h Indazole 4 Carbonitrile in Materials Science and Catalysis

Role as Ligands in Transition Metal Catalysis and Organocatalysis

There is no available research in the public domain that specifically investigates or reports the use of 1-Methyl-1H-indazole-4-carbonitrile as a ligand in either transition metal catalysis or organocatalysis. While the broader class of indazole-containing molecules has been explored for such purposes, no data exists for this specific compound.

Development of Organic Semiconductors and Advanced Electronic Materials

No published studies were identified that describe the synthesis, characterization, or application of this compound in the development of organic semiconductors or other advanced electronic materials. Its potential in this field remains unexplored in the current scientific literature.

Integration into Novel Material Architectures

There is a lack of information regarding the integration of this compound into novel material architectures such as metal-organic frameworks (MOFs), coordination polymers, or other advanced composites. Research has been conducted on other indazole derivatives for these purposes, but not on the 4-carbonitrile variant specified.

Future Research Directions and Perspectives for 1 Methyl 1h Indazole 4 Carbonitrile

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental benignity. For 1-methyl-1H-indazole-4-carbonitrile, a primary focus will be the development of more sustainable and efficient synthetic protocols.

Current laboratory-scale syntheses often rely on the N-methylation of 1H-indazole-4-carbonitrile using reagents like methyl iodide and strong bases such as sodium hydride in anhydrous solvents. While effective, these methods can generate significant waste and utilize hazardous materials. Future research should explore greener alternatives. This includes the investigation of more benign methylating agents, such as dimethyl carbonate, and the use of eco-friendly solvents.

Exploration of Undiscovered Reactivity Patterns and Site-Selective Functionalization

The indazole ring and the nitrile group in this compound offer multiple sites for chemical modification. A key area for future research will be the exploration of novel reactivity patterns and the development of methods for site-selective functionalization.

The electron-withdrawing nature of the C4-nitrile group influences the electron density of the indazole ring system, potentially directing electrophilic substitution to specific positions. vulcanchem.com Systematic studies are needed to fully map the regioselectivity of various electrophilic reactions, such as nitration, halogenation, and acylation, on the this compound scaffold.

Conversely, the development of methods for the direct functionalization of the C-H bonds of the indazole ring would be a powerful tool for creating diverse analogs. Transition-metal-catalyzed C-H activation strategies could enable the introduction of a wide range of functional groups at positions that are otherwise difficult to access. researchgate.netmdpi.com

The nitrile group itself is a versatile functional handle. Future work should explore its transformation into other valuable moieties, such as amines, amides, carboxylic acids, and tetrazoles. This would significantly expand the chemical space accessible from this compound and provide a platform for the synthesis of new derivatives with potentially interesting biological or material properties.

Application of Advanced Computational Methods for Predictive Chemistry and Rational Design

The synergy between experimental and computational chemistry is a powerful engine for modern chemical research. For this compound, advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into its electronic structure, reactivity, and potential interactions with other molecules. nih.gov

DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and synthetic strategies. nih.govnih.gov For instance, calculating the Fukui indices and partial charges on the atoms of the indazole ring can help rationalize and predict the outcomes of regioselective functionalization reactions. nih.gov

Furthermore, computational modeling can be instrumental in the rational design of novel functional molecules based on the this compound core. nih.govnih.gov By simulating the binding of its derivatives to biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic activity. Similarly, computational screening can predict the electronic and photophysical properties of materials incorporating this scaffold, accelerating the discovery of new organic electronics or sensors.

Strategic Integration into Complex Molecular Architectures for Functional Materials

The unique combination of a rigid, aromatic indazole core and a polar nitrile group makes this compound an attractive building block for the construction of complex molecular architectures and functional materials.

Future research should focus on the strategic incorporation of this molecule into larger, conjugated systems. The nitrile group can be a key participant in cycloaddition reactions or can be used to modulate the electronic properties of the resulting materials. The indazole moiety, a known pharmacophore, can serve as a critical component in the design of new bioactive compounds. researchgate.netnih.gov

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-methyl-1H-indazole-4-carbonitrile?

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, This compound can be synthesized via a multi-step pathway starting from substituted indazoles. A common approach involves the reaction of 1-methylindazole with a cyanating agent (e.g., CuCN or KCN) under controlled conditions, followed by purification via recrystallization or column chromatography . Key parameters include temperature control (~80–120°C), solvent selection (e.g., DMF or acetonitrile), and catalyst optimization (e.g., Pd-based catalysts for cross-coupling reactions). Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Advanced: How can regioselectivity challenges in the functionalization of this compound be addressed?

Regioselectivity in electrophilic substitution or cross-coupling reactions is influenced by electronic and steric factors. Computational methods like density functional theory (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps . For example, the nitrile group at position 4 directs electrophiles to position 5 or 6 due to its electron-withdrawing effect. Experimental validation via NMR (e.g., - and -NMR) and X-ray crystallography is critical to confirm regiochemical outcomes .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

- - and -NMR : To confirm substituent positions and purity. For example, the methyl group at N1 typically appears as a singlet at δ ~3.9 ppm .

- IR spectroscopy : The nitrile group exhibits a sharp peak at ~2240 cm .

- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving bond angles, torsion angles, and intermolecular interactions. Software suites like SHELXL enable refinement of disordered structures or twinned crystals, common in heterocyclic systems . For this compound, SC-XRD can confirm the planarity of the indazole ring and the orientation of the nitrile group. Advanced protocols involve synchrotron radiation for high-resolution data collection.

Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : In airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can computational chemistry guide the optimization of reaction conditions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states, activation energies, and solvent effects. For instance, simulating the interaction between 1-methylindazole and cyanating agents identifies optimal solvent polarity and catalyst coordination . Molecular dynamics (MD) simulations further predict aggregation behavior during crystallization.

Basic: What are the common impurities in synthesized this compound, and how are they removed?

Impurities include unreacted starting materials (e.g., 1-methylindazole) or regioisomers. Purification strategies:

- Recrystallization : Using ethanol or ethyl acetate to isolate the target compound .

- Chromatography : Silica gel columns with gradients of hexane/ethyl acetate.

- HPLC : For high-purity requirements, using C18 columns and acetonitrile/water mobile phases.

Advanced: How to analyze contradictory spectral data (e.g., NMR vs. IR) for structural validation?

Contradictions may arise from tautomerism, dynamic effects, or solvent interactions. Mitigation strategies:

- Variable-temperature NMR : To detect conformational equilibria.

- 2D NMR (COSY, HSQC) : To resolve overlapping signals.

- Cross-validation with SC-XRD : Definitive structural assignment .

Basic: What are the key applications of this compound in medicinal chemistry?

The nitrile group serves as a bioisostere for carboxylic acids or nitro groups, enhancing metabolic stability. Preclinical studies highlight its role as a building block for kinase inhibitors or GPCR modulators .

Advanced: How can in silico models predict the biological activity of derivatives?

- Pharmacophore modeling : To map essential features (e.g., hydrogen bond acceptors) for target binding.

- Molecular docking : Screening against protein databases (e.g., PDB) to prioritize synthetic targets.

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.